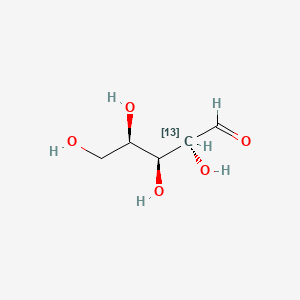
Xylose-2-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xylose-2-13C is a stable isotope-labeled compound where the carbon-2 position of xylose is replaced with the carbon-13 isotope. Xylose is a monosaccharide of the aldopentose type, consisting of five carbon atoms and an aldehyde functional group. It is widely used in scientific research, particularly in metabolic studies and as a tracer in nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Xylose-2-13C typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through various synthetic routes, including the fermentation of xylose by microorganisms in the presence of carbon-13 labeled substrates . The reaction conditions often involve controlled fermentation processes, where the microorganisms metabolize the labeled substrates to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that can efficiently incorporate the carbon-13 isotope into xylose. The production process is optimized to ensure high yields and purity of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
Xylose-2-13C undergoes various chemical reactions, including:
Oxidation: Xylose can be oxidized to form xylonic acid.
Reduction: Xylose can be reduced to form xylitol.
Isomerization: Xylose can be isomerized to form xylulose.
Common Reagents and Conditions
Oxidation: Common reagents include nitric acid and bromine water.
Reduction: Common reagents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Isomerization: Common conditions include the use of enzymes such as xylose isomerase.
Major Products
Oxidation: Xylonic acid.
Reduction: Xylitol.
Isomerization: Xylulose.
Scientific Research Applications
Xylose-2-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study the metabolic pathways of xylose.
Biology: Used to investigate the metabolic processes in microorganisms and plants.
Medicine: Used in diagnostic tests to study malabsorption in the gastrointestinal tract.
Industry: Used in the production of biofuels and biochemicals from lignocellulosic biomass
Mechanism of Action
Xylose-2-13C exerts its effects by being incorporated into metabolic pathways where xylose is utilized. The carbon-13 isotope acts as a tracer, allowing researchers to track the metabolic fate of xylose in various biological systems. The molecular targets and pathways involved include the pentose phosphate pathway and the glycolysis pathway .
Comparison with Similar Compounds
Similar Compounds
Xylulose-2-13C: Another stable isotope-labeled compound where the carbon-2 position of xylulose is replaced with the carbon-13 isotope.
Xylitol-2-13C: A stable isotope-labeled compound where the carbon-2 position of xylitol is replaced with the carbon-13 isotope.
Uniqueness
Xylose-2-13C is unique due to its specific labeling at the carbon-2 position, which allows for detailed studies of xylose metabolism and its conversion to other sugars and sugar alcohols. This specificity makes it a valuable tool in metabolic research and industrial applications .
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2R,3S,4R)-2,3,4,5-tetrahydroxy(213C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i3+1 |
InChI Key |
PYMYPHUHKUWMLA-AXXUHBFTSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([13C@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















